(R)-2-Amino-N-1H-pyrrol-1-ylpropanamide

Bioconjugation Pictet–Spengler cyclization N-pyrrolyl alanine

(R)-2-Amino-N-1H-pyrrol-1-ylpropanamide (C₇H₁₁N₃O, MW 153.18 g/mol) is a chiral N-pyrrolyl alanine amide featuring a free primary amine and an N-pyrrol-1-yl amide bond. This compound belongs to the N-pyrrolyl alanine derivative class, which has been established as efficient reagents for fast, site-selective Pictet–Spengler bioconjugation with aldehyde-containing biomolecules.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B8353038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-N-1H-pyrrol-1-ylpropanamide
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C(=O)NN1C=CC=C1)N
InChIInChI=1S/C7H11N3O/c1-6(8)7(11)9-10-4-2-3-5-10/h2-6H,8H2,1H3,(H,9,11)/t6-/m1/s1
InChIKeyALGQTISXXQUXQK-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide: Chiral Pyrrolyl Alanine Amide for Bioconjugation & Receptor Research


(R)-2-Amino-N-1H-pyrrol-1-ylpropanamide (C₇H₁₁N₃O, MW 153.18 g/mol) is a chiral N-pyrrolyl alanine amide featuring a free primary amine and an N-pyrrol-1-yl amide bond [1]. This compound belongs to the N-pyrrolyl alanine derivative class, which has been established as efficient reagents for fast, site-selective Pictet–Spengler bioconjugation with aldehyde-containing biomolecules [2]. Preliminary pharmacological screening indicates potential as a CCR5 antagonist scaffold relevant to HIV, asthma, and autoimmune disease research [3]. The (R)-enantiomer offers stereochemically defined interactions in chiral environments, distinguishing it from racemic or (S)-configured variants.

Why (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide Cannot Be Substituted by Racemic or (S)-Variant: Chiral Recognition Matters


Chiral pyrrolyl alanine amides engage biological targets and undergo Pictet–Spengler cyclization in a stereochemically dependent manner. The (R)-enantiomer presents a distinct three-dimensional pharmacophore that cannot be replicated by the (S)-enantiomer or racemic mixture, particularly when targeting chiral binding pockets such as GPCRs like CCR5 [1]. In Pictet–Spengler bioconjugation, the stereochemistry at the α-carbon influences cyclization diastereoselectivity and product configuration [2]. Substituting with the racemate introduces 50% of the undesired enantiomer, which may exhibit reduced target affinity, altered reaction kinetics, or off-target effects—compromising both assay reproducibility and conjugate homogeneity. The quantitative evidence below substantiates why stereochemical integrity is non-negotiable for applications demanding molecular precision.

(R)-2-Amino-N-1H-pyrrol-1-ylpropanamide: Quantitative Differentiation Evidence vs. Closest Analogs


N-Pyrrolyl Alanine Derivatives Exhibit Accelerated Pictet–Spengler Kinetics vs. α- and β-Substituted Pyrrolyl Analogues

Pictet–Spengler cyclizations of pyrrolyl 2-ethylamine derivatives substituted at the pyrrole nitrogen (N-substituted, as in (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide) proceed significantly faster than with analogues substituted at the α- or β-positions of the pyrrole ring [1]. The N-substitution pattern positions the pyrrole for optimal electrophilic aromatic substitution during cyclization, directly translating to faster bioconjugation rates. This positional advantage is inherent to the N-pyrrolyl architecture of the target compound and is absent in α- or β-pyrrolyl alanine isomers.

Bioconjugation Pictet–Spengler cyclization N-pyrrolyl alanine

(R)-Enantiomer Stereochemical Integrity Enables Defined Diastereoselectivity in Pictet–Spengler Cyclization vs. Racemate

The (R)-configured α-carbon stereocenter of (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide pre-determines the diastereochemical outcome of Pictet–Spengler cyclization when reacting with aldehyde-containing biomolecules [1]. Using the enantiopure (R)-form yields a single diastereomeric product, whereas the racemic mixture produces a 1:1 mixture of diastereomers that complicates purification and characterization. This is a direct consequence of the stereochemical influence on the cyclization transition state.

Stereoselective bioconjugation Chiral purity Diastereoselectivity

Synthesis in 2–3 Steps from Commercial Materials Confers Procurement Scalability vs. Multi-Step Analogues

Functionalized N-pyrrolyl alanine derivatives, including the target compound class, are synthesized in only 2–3 steps from commercially available starting materials [1]. This contrasts with α- or β-substituted pyrrolyl alanine isomers and other bioconjugation handles (e.g., cyclooctyne-based reagents) that typically require 5–8 synthetic steps [1]. The shorter synthesis reduces cost, lead time, and supply chain risk for procurement.

Synthetic accessibility Scalability Reagent procurement

Small Molecular Footprint (MW 153.18) Minimizes Steric Perturbation in Bioconjugation vs. Larger Labeling Reagents

With a molecular weight of 153.18 g/mol [1], (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide is among the smallest Pictet–Spengler bioconjugation handles reported. The Angew Chem study explicitly highlights that the small size of N-pyrrolyl alanine reagents contributes to their attractiveness for bioconjugation, as it minimizes steric perturbation of the labeled biomolecule's native structure and function [2]. In contrast, widely used bioconjugation reagents such as DBCO (MW ~300–400 g/mol) or biotin (MW 244.3 g/mol) introduce larger structural modifications.

Bioconjugation Minimal perturbation Small-molecule label

High Aqueous Stability of N-Pyrrolyl Alanine Reagents vs. Hydrolytically Labile Aldehyde-Labeling Methods

The Angew Chem study explicitly identifies hydrolytic instability as a key drawback of alternative aldehyde-labeling methods, such as hydrazone and oxime ligations, and positions N-pyrrolyl alanine derivatives (including the target compound class) as overcoming this limitation [1]. While the study does not provide direct hydrolytic half-life comparisons for (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide specifically, the class-level evidence indicates that the N-pyrrolyl amide bond is stable under aqueous bioconjugation conditions where hydrazone and oxime conjugates undergo measurable hydrolysis over hours to days.

Hydrolytic stability Bioconjugation reagent Aqueous compatibility

Procurement-Driven Application Scenarios for (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide


Site-Selective Antibody Biotinylation via PAPS (Pyrrolyl Alanine Pictet–Spengler) Conjugation

The (R)-stereochemistry ensures homogeneous conjugation product when using (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide as the Pictet–Spengler handle for antibody aldehyde labeling. The Angew Chem study demonstrated that N-pyrrolyl alanine derivatives achieve efficient site-selective biotinylation of antibodies [1]. The small MW (153.18) minimizes structural perturbation, while the N-substitution pattern ensures faster kinetics than α/β-pyrrolyl isomers [1]. This application is well-suited for flow cytometry, immunohistochemistry, and ELISA development where consistent antibody:label stoichiometry is critical.

Oligonucleotide–Aldehyde Conjugation for Nucleic Acid Probe Construction

(R)-2-Amino-N-1H-pyrrol-1-ylpropanamide can serve as a condensation reagent for nucleic-acid derivatives bearing aldehyde functionalities. The Angew Chem paper explicitly demonstrated the versatility of N-pyrrolyl alanine reagents for oligonucleotide modification [1]. The aqueous stability advantage over hydrazone/oxime methods ensures that the resulting oligonucleotide conjugates maintain integrity during purification and storage. This is relevant for antisense oligonucleotide delivery, siRNA labeling, and aptamer-based diagnostics.

CCR5 Antagonist Scaffold for HIV Entry Inhibition and Inflammatory Disease Research

Preliminary pharmacological screening indicates that this compound scaffold can function as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD research [2]. The (R)-configuration is expected to influence CCR5 binding affinity and selectivity, as GPCR ligand recognition is stereospecific. Researchers investigating CCR5-mediated signaling pathways should procure the enantiopure (R)-form rather than the racemate to avoid confounding effects from the (S)-enantiomer.

Chiral Building Block for Peptidomimetic Synthesis and Structure–Activity Relationship (SAR) Studies

The free amino group and N-pyrrolyl amide of (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide make it a versatile chiral scaffold for constructing peptidomimetics. The 2–3 step synthetic accessibility [1] means that researchers can procure gram quantities for SAR campaigns without prohibitive cost. The (R)-alanine stereocenter allows systematic exploration of stereochemical SAR, while the pyrrole ring offers π-stacking and hydrogen-bonding interactions not available with simple alkyl amides. This compound is suitable for medicinal chemistry programs targeting proteases, GPCRs, and protein–protein interaction inhibitors.

Quote Request

Request a Quote for (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.